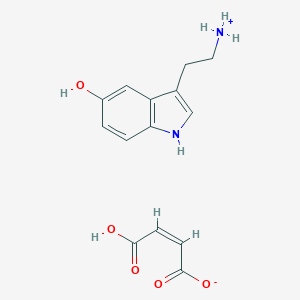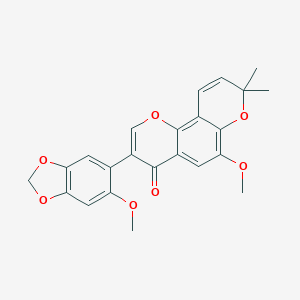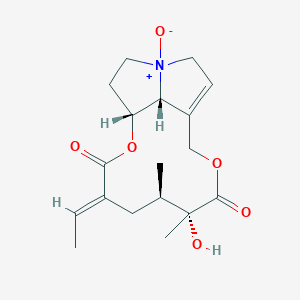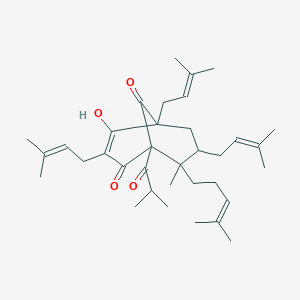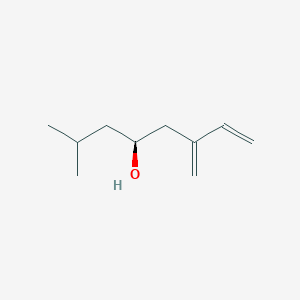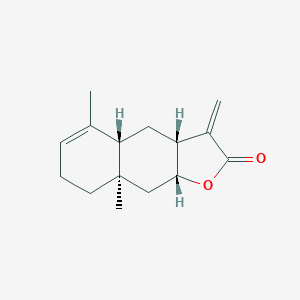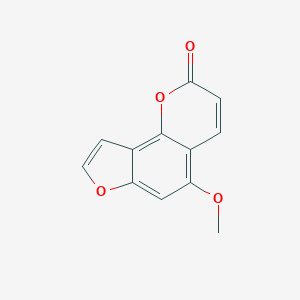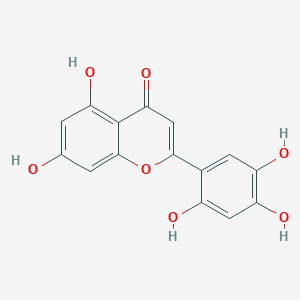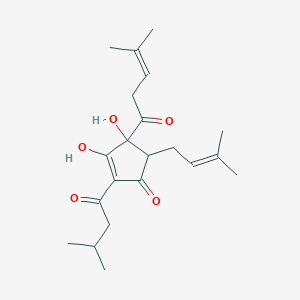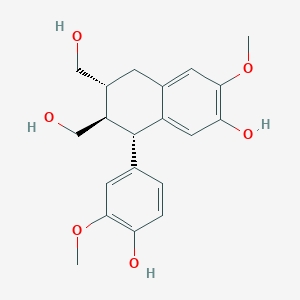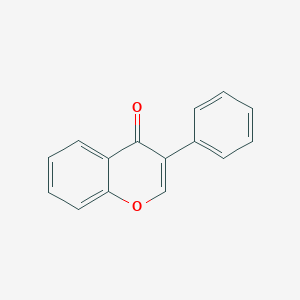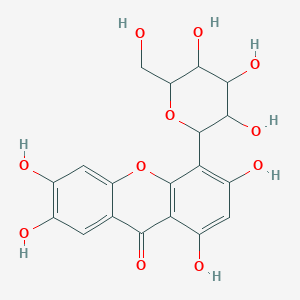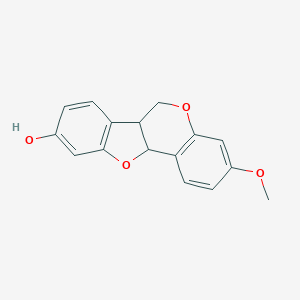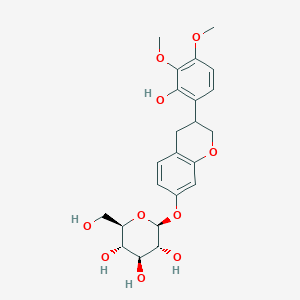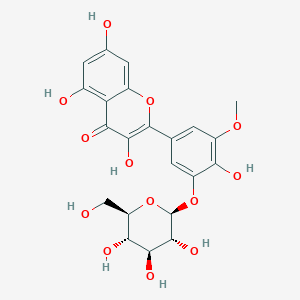
Myricomplanoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myricomplanoside is a natural compound found in the bark of the Myrica cerifera tree. It has gained attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of myricomplanoside is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
Myricomplanoside has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using myricomplanoside in lab experiments is that it is a natural compound and therefore may have fewer side effects compared to synthetic compounds. Additionally, it has been shown to have a wide range of potential therapeutic properties, making it a versatile compound for research. However, one limitation is that it may be difficult to obtain pure myricomplanoside in large quantities, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on myricomplanoside. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of myricomplanoside and its potential use in treating other diseases, such as cancer. Furthermore, more studies are needed to optimize the synthesis method of myricomplanoside and improve its purity for use in lab experiments.
Synthesemethoden
Myricomplanoside can be synthesized through a simple extraction process from the bark of the Myrica cerifera tree. The bark is first dried and then ground into a fine powder. The powder is then mixed with a solvent, such as ethanol, and left to macerate for several hours. The resulting mixture is then filtered, and the solvent is evaporated to yield a crude extract. The extract can be further purified using various chromatography techniques to obtain pure myricomplanoside.
Wissenschaftliche Forschungsanwendungen
Myricomplanoside has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
123442-26-2 |
|---|---|
Produktname |
Myricomplanoside |
Molekularformel |
C22H22O13 |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O13/c1-32-11-2-7(21-19(30)17(28)14-9(25)4-8(24)5-10(14)33-21)3-12(15(11)26)34-22-20(31)18(29)16(27)13(6-23)35-22/h2-5,13,16,18,20,22-27,29-31H,6H2,1H3/t13-,16-,18+,20-,22-/m1/s1 |
InChI-Schlüssel |
RUJHFBFKZCYVLZ-ROSPJSJWSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Andere CAS-Nummern |
123442-26-2 |
Synonyme |
Myricomplanoside; 2-[3-(β-D-Glucopyranosyloxy)-4-hydroxy-5-methoxyphenyl]-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



